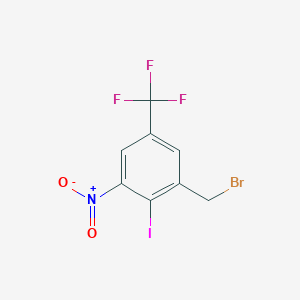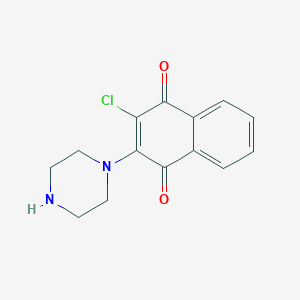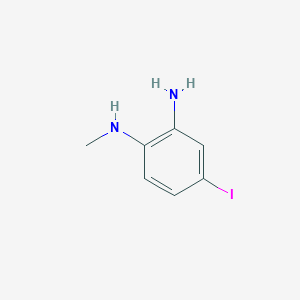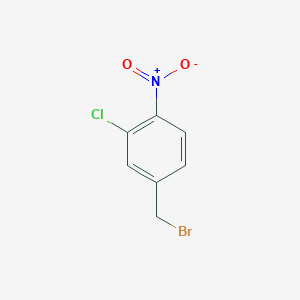![molecular formula C31H41NO3 B8810712 1-hydroxy-N-[2-(tetradecyloxy)phenyl]naphthalene-2-carboxamide CAS No. 39163-92-3](/img/structure/B8810712.png)
1-hydroxy-N-[2-(tetradecyloxy)phenyl]naphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-hydroxy-N-[2-(tetradecyloxy)phenyl]naphthalene-2-carboxamide: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene core with a carboxamide group and a hydroxyphenyl substituent, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxy-N-[2-(tetradecyloxy)phenyl]naphthalene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene core, followed by the introduction of the carboxamide group. The hydroxyphenyl substituent is then added through a series of substitution reactions. The final step involves the attachment of the tetradecyloxy group under controlled conditions to ensure the stability and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and advanced purification methods. The process is optimized to maximize yield and minimize impurities, ensuring the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1-hydroxy-N-[2-(tetradecyloxy)phenyl]naphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Scientific Research Applications
1-hydroxy-N-[2-(tetradecyloxy)phenyl]naphthalene-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-hydroxy-N-[2-(tetradecyloxy)phenyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The hydroxy and carboxamide groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-
- 1-Hydroxy-N-(2-(tetradecyloxy)phenyl)-2-naphthamide
Uniqueness
Compared to similar compounds, 1-hydroxy-N-[2-(tetradecyloxy)phenyl]naphthalene-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetradecyloxy group enhances its lipophilicity, making it more suitable for applications in lipid-based systems .
Properties
CAS No. |
39163-92-3 |
|---|---|
Molecular Formula |
C31H41NO3 |
Molecular Weight |
475.7 g/mol |
IUPAC Name |
1-hydroxy-N-(2-tetradecoxyphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C31H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-17-24-35-29-21-16-15-20-28(29)32-31(34)27-23-22-25-18-13-14-19-26(25)30(27)33/h13-16,18-23,33H,2-12,17,24H2,1H3,(H,32,34) |
InChI Key |
PDNBNYWQDIQNLS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


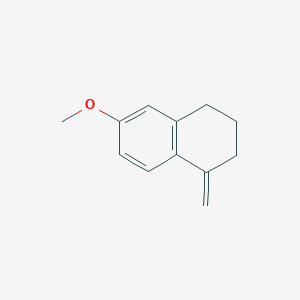
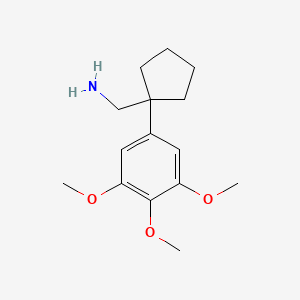
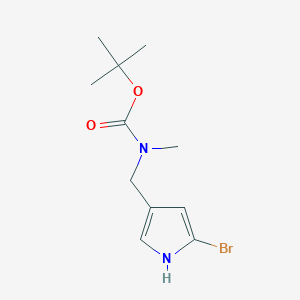
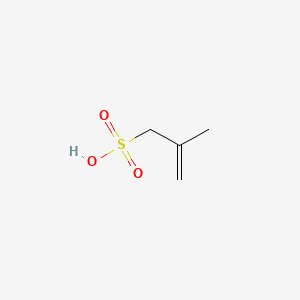
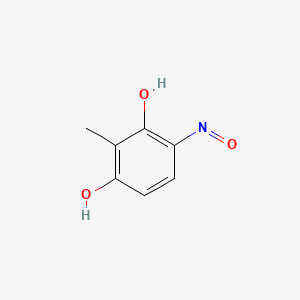
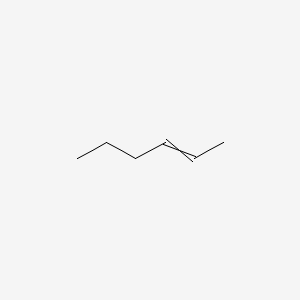
![2-Imidazo[1,2-a]pyrimidin-7-yl-propan-2-ol](/img/structure/B8810681.png)
![6-Bromo-3-methylbenzo[b]thiophene](/img/structure/B8810683.png)
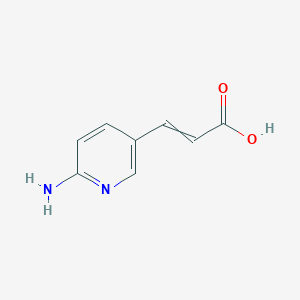
![2H-[1,4]Oxazino[3,2-c]quinolin-3(4H)-one](/img/structure/B8810707.png)
